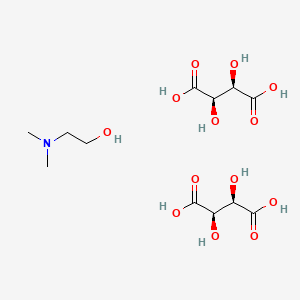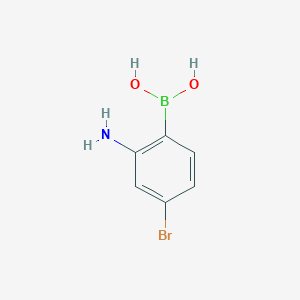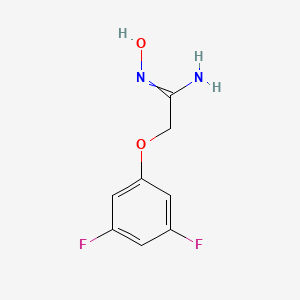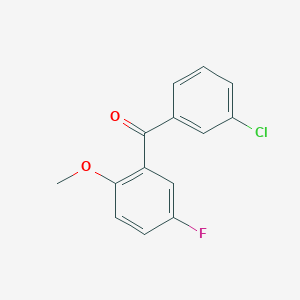![molecular formula C18H14O B14120895 1-[4-(1-Naphthalenyl)phenyl]ethanone](/img/structure/B14120895.png)
1-[4-(1-Naphthalenyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-Naphthalenyl)phenyl]ethanone is an organic compound with the molecular formula C18H14O. It is a solid at room temperature and is primarily used for laboratory purposes. This compound is known for its unique structure, which includes a naphthalene ring attached to a phenyl group via an ethanone linkage .
準備方法
Synthetic Routes and Reaction Conditions: 1-[4-(1-Naphthalenyl)phenyl]ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques for catalyst recovery and recycling to minimize environmental impact .
化学反応の分析
Types of Reactions: 1-[4-(1-Naphthalenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Lewis acids (e.g., AlCl3), halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted naphthalenes depending on the electrophile used.
科学的研究の応用
1-[4-(1-Naphthalenyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 1-[4-(1-Naphthalenyl)phenyl]ethanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the ethanone group can form hydrogen bonds with active site residues .
類似化合物との比較
1-[4-(1-Naphthalenyl)phenyl]ethanone can be compared with other similar compounds such as:
1-Acetylnaphthalene: Similar structure but lacks the phenyl group.
4’-tert-Butylacetophenone: Contains a tert-butyl group instead of a naphthalene ring.
1-(4-Hydroxy-1-methylethyl)phenyl]ethanone: Contains a hydroxy group, leading to different reactivity and applications .
The uniqueness of this compound lies in its combination of the naphthalene and phenyl groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C18H14O |
|---|---|
分子量 |
246.3 g/mol |
IUPAC名 |
1-(4-naphthalen-1-ylphenyl)ethanone |
InChI |
InChI=1S/C18H14O/c1-13(19)14-9-11-16(12-10-14)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3 |
InChIキー |
IVHLEJJADHFCDG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14120817.png)


![1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose](/img/structure/B14120837.png)


![2-(2,4-dichlorophenoxy)-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14120846.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14120847.png)


![2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14120860.png)
![Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-](/img/structure/B14120861.png)
![2-Methylpyrido[1,2-a]benzimidazole](/img/structure/B14120866.png)

